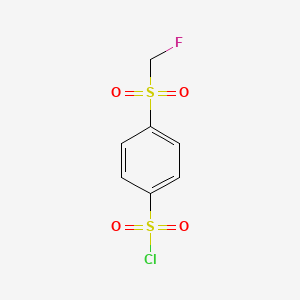

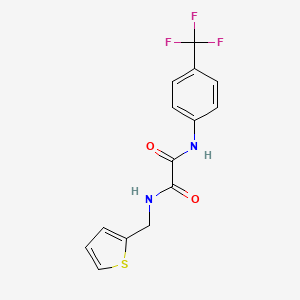

4-(Fluoromethylsulfonyl)benzenesulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 4-(Fluoromethylsulfonyl)benzenesulfonyl chloride involves the condensation of chlorosulfonyl- and fluorosulfonyl-benzoyl chlorides with specific reagents, leading to the formation of derivatives that can further react to produce a variety of compounds. For example, the synthesis of 4-(5-aryl-2-oxazolyl)benzenesulfonic acid derivatives demonstrates the versatility of sulfonamide and sulfonyl chloride functionalities in synthetic chemistry (Fedyunyaeva & Shershukov, 1993).

Molecular Structure Analysis

The molecular and electronic structures of related compounds, such as sterically hindered dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chlorides, have been characterized by X-ray crystallography and computational studies. These analyses provide insights into the effects of molecular geometry on the reactivity and stability of sulfonyl chloride derivatives (Rublova et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving 4-(Fluoromethylsulfonyl)benzenesulfonyl chloride and its derivatives include transformations into sulfonamides, sulfones, and other sulfonated compounds. These reactions often leverage the reactive sulfonyl chloride group for nucleophilic substitutions, highlighting the compound's versatility as a building block in organic synthesis (Tolmachova et al., 2018).

Physical Properties Analysis

The physical properties of sulfonyl chloride derivatives, such as solubility, melting points, and crystal structures, are crucial for their application in synthesis and material science. For instance, the crystallographic analysis of aromatic sulfonyl fluoride and sulfonyl chloride motifs reveals the influence of different halides on the noncovalent interactions within the solid state, affecting the compound's physical properties and reactivity (Bellia et al., 2022).

Chemical Properties Analysis

The chemical properties of 4-(Fluoromethylsulfonyl)benzenesulfonyl chloride derivatives, such as reactivity towards various nucleophiles, stability under different conditions, and potential for further chemical transformations, are essential for their application in organic synthesis and development of new materials. Research into the synthesis and evaluation of covalent inhibitor libraries using sulfonyl fluoride building blocks illustrates the potential of these compounds in medicinal chemistry and drug discovery (Tolmachova et al., 2018).

Wissenschaftliche Forschungsanwendungen

Microbial Degradation and Environmental Impact

Polyfluoroalkyl chemicals, which include compounds like 4-(Fluoromethylsulfonyl)benzenesulfonyl chloride, are extensively used in various industrial and commercial applications. Their environmental degradation, specifically through microbial pathways, is crucial for understanding their fate and potential impact on ecosystems. Studies have shed light on the biodegradation of these compounds, focusing on microbial degradation pathways, the formation of stable intermediates and products, and the environmental implications of such processes (Liu & Avendaño, 2013). Additionally, the presence and impact of these substances in the environment, specifically in aquatic ecosystems, have been scrutinized to understand their persistence and potential harm (Xiao, 2017).

Synthesis and Application in Organic Chemistry

4-(Fluoromethylsulfonyl)benzenesulfonyl chloride is involved in various synthesis processes due to its reactivity. The compound and its related chemicals have been studied for their roles in forming bonds such as C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds. This is particularly relevant in the context of electrophilic chlorination and enantioselective chlorination, highlighting its significance in the field of organic chemistry and synthesis (Chachignon, Guyon & Cahard, 2017).

Environmental and Health Perspectives

The widespread use and environmental entry of chemicals similar to 4-(Fluoromethylsulfonyl)benzenesulfonyl chloride, such as benzalkonium chlorides, have raised concerns due to their antimicrobial properties and potential for inducing microbial resistance. Research has emphasized understanding the concentration of these compounds in consumer products and their correlation with the emergence of microbial tolerance, presenting a clear need for regulatory scrutiny and a balanced evaluation of benefits versus risks (Pereira & Tagkopoulos, 2019).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-(fluoromethylsulfonyl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO4S2/c8-15(12,13)7-3-1-6(2-4-7)14(10,11)5-9/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNOYMKDMWKCGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)CF)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Fluoromethylsulfonyl)benzenesulfonyl chloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-phenylethanesulfonamide](/img/structure/B2491074.png)

![N-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2491078.png)

![ethyl 2-(2-((1-(2-(2-methylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2491082.png)

![N-(2,4-dimethylphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2491083.png)

![ethyl 2-(5-methylisoxazole-3-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2491088.png)

![3-(4-methoxyphenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2491089.png)

![1-methyl-9-(3-methylphenyl)-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2491090.png)

![2-Methyl-3-phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2491095.png)